1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
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Overview
Description
1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and two methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.
Biology: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share a similar phenyl ring structure with methoxy groups and have been studied for their antimicrobial activity.
1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar methoxy-substituted phenyl ring and is used in the synthesis of bioactive molecules.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-21(15-7-5-4-6-8-15)20(24)14-11-19(23)22(13-14)17-10-9-16(25-2)12-18(17)26-3/h4-10,12,14H,11,13H2,1-3H3 |
InChI Key |
RRYGCVNPZWSHAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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